molecular formula C6H5FO2S B8797490 4-Fluorobenzenesulfinic acid

4-Fluorobenzenesulfinic acid

Cat. No. B8797490
M. Wt: 160.17 g/mol
InChI Key: SEEUPVOHHNMWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzenesulfinic acid is a useful research compound. Its molecular formula is C6H5FO2S and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluorobenzenesulfinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzenesulfinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluorobenzenesulfinic acid

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

IUPAC Name

4-fluorobenzenesulfinic acid

InChI

InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)

InChI Key

SEEUPVOHHNMWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzenesulfonyl chloride (50.0 g, 257 mmol), sodium sulfite (48.6 g, 386 mmol), and sodium bicarbonate (108 g, 1.28 mol) in water was heated to 100° C. The resulting solution was stirred for 1.5 h at 100° C., then cooled to RT and acidified by careful addition of concentrated hydrochloric acid. The resulting precipitate was extracted with EtOAc (3×250 mL). The combined extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. Drying in vacuo gave the title compound of Step A as a solid (35.8 g). MS (APCl−) Calc.: 160.0, Found: 195.1 (M+35, Cl−adduct).
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50 g
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48.6 g
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108 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 4-fluorobenzenesulfonyl chloride (2 g, 10.28 mmol) in 50 mL of THF (distilled from Na-benzophenone) is cooled to 0° C. and sodium borohydride (1.9 g, 51.4 mmol) is added portionwise. The reaction is stirred at 0° C. for 2 h, then warmed to RT, and after 2 h, quenched with water (5 mL). The solvent is evaporated and the aqueous residue is acidified by addition of aqueous 6N HCl. The product is taken up in EtOAc, washed with brine, dried over anhydrous Na2SO4 and concentrated to give 4-fluorobenzenesulfinic acid: NMR (DMSO-d6) 7.12 (app t, 2H, J=8.3), 7.5 (dd, 2H, J=8.3, 6); ESI-MS 159 [M-1]−.
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2 g
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50 mL
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